molecular formula C9H13BrN2O2 B2399357 ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate CAS No. 1354830-66-2

ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B2399357
CAS No.: 1354830-66-2
M. Wt: 261.119
InChI Key: GFAYZTAWDUGKOT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate with isopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and pyrazole hydrides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate and 4-bromo-1H-pyrazole .

Uniqueness

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

ethyl 4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-6(10)7(5(2)3)11-12-8/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAYZTAWDUGKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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